molecular formula C18H16N4O B2488378 Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034223-09-9

Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2488378
CAS No.: 2034223-09-9
M. Wt: 304.353
InChI Key: NHBUGFYYPXTMMO-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a pyrimidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the azetidine and pyrimidine moieties through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanol, while reduction might yield a fully hydrogenated version of the compound.

Scientific Research Applications

Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: Similar structure but with a different position of the naphthalene ring.

    Naphthalen-1-yl(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone: Similar structure but with a different position of the pyrimidine ring.

Uniqueness

Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its specific arrangement of functional groups, which can result in distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

naphthalen-1-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-17(16-8-3-6-13-5-1-2-7-15(13)16)22-11-14(12-22)21-18-19-9-4-10-20-18/h1-10,14H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBUGFYYPXTMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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